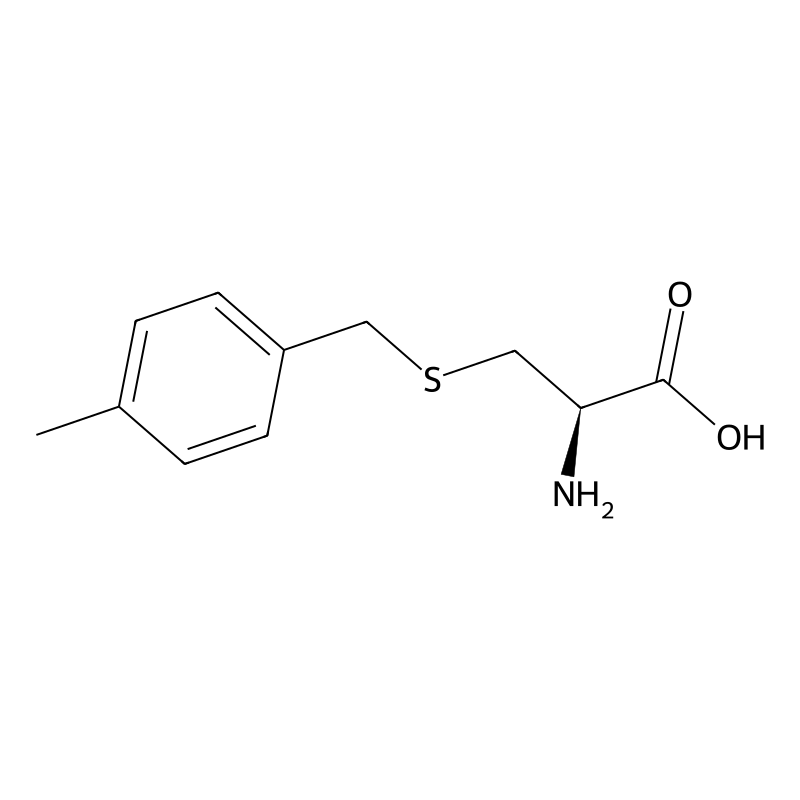

S-p-Methylbenzyl-L-cysteine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Synthesis and Characterization

S-p-Methylbenzyl-L-cysteine (S-p-MBC) is a derivative of the naturally occurring amino acid L-cysteine. It can be synthesized through various methods, including enzymatic resolution and chemical modification of cysteine. PubChem, National Institutes of Health: )

Potential Biological Applications

Research suggests that S-p-MBC may possess several interesting biological properties, making it a potential candidate for various applications:

- Enzyme Inhibition: S-p-MBC has been shown to inhibit certain enzymes, such as papain and cathepsins, which are involved in various physiological processes. Molecules, Basel, Switzerland, 2008, Vol. 13, No. 12, pp. 3402-3412: ) This property could be relevant in the development of new drugs targeting these enzymes.

- Antioxidant Activity: Studies have indicated that S-p-MBC may exhibit antioxidant properties, potentially protecting cells from damage caused by free radicals. Journal of Agricultural and Food Chemistry, 2007, 55 (12), 4734-4741: ) This suggests its potential use in preventing or treating oxidative stress-related diseases.

- Modulation of Protein Function: S-p-MBC can interact with certain proteins, potentially influencing their function. This ability could be valuable in understanding protein-protein interactions and developing new therapeutic strategies. Bioorganic & Medicinal Chemistry Letters, 2006, 16 (12), 3223-3227: )

S-p-Methylbenzyl-L-cysteine is a sulfur-containing amino acid derivative that possesses a methylbenzyl group attached to the sulfur atom of cysteine. Its molecular formula is , and it has a molecular weight of approximately 229.31 g/mol. This compound is notable for its potential applications in medicinal chemistry and biochemistry, particularly due to its reactivity and biological properties.

- Nucleophilic Substitution: The sulfur atom can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Disulfide Bond Formation: It can form disulfide bonds with other cysteine residues, which is significant in protein structure and stability.

- β-Elimination Reactions: Similar to other cysteine S-conjugates, it can undergo β-elimination reactions catalyzed by cysteine S-conjugate β-lyases, leading to the formation of aminoacrylate and other products .

S-p-Methylbenzyl-L-cysteine exhibits various biological activities:

- Antioxidant Properties: Like other cysteine derivatives, it may act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress.

- Enzyme Inhibition: It has been shown to inhibit certain enzymes, which can be useful in therapeutic contexts.

- Cytotoxicity: Research indicates potential cytotoxic effects against specific cancer cell lines, suggesting its utility in cancer therapy .

The synthesis of S-p-Methylbenzyl-L-cysteine typically involves multi-step organic reactions. A common method includes:

- Protection of Cysteine: The thiol group of cysteine is often protected to prevent unwanted reactions during synthesis.

- Alkylation: The protected cysteine is then alkylated using p-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

- Deprotection: Finally, the protecting group is removed to yield S-p-Methylbenzyl-L-cysteine .

S-p-Methylbenzyl-L-cysteine has several potential applications:

- Pharmaceuticals: Due to its biological activity, it can be explored as a lead compound for drug development targeting oxidative stress-related diseases.

- Bioconjugation: Its reactive thiol group makes it suitable for bioconjugation applications in protein labeling and drug delivery systems .

- Research Tool: It serves as a valuable reagent in biochemical assays and studies involving cysteine modifications.

Interaction studies involving S-p-Methylbenzyl-L-cysteine focus on its reactivity with various biomolecules:

- Protein Interactions: It can form covalent bonds with proteins through thiol-disulfide exchange reactions, influencing protein function and stability.

- Enzyme Substrates: Interaction with enzymes that utilize cysteine residues has been documented, providing insights into its role in metabolic pathways .

Several compounds share structural or functional similarities with S-p-Methylbenzyl-L-cysteine:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| L-Cysteine | Contains a free thiol group | Primary amino acid involved in protein synthesis |

| N-Acetylcysteine | Acetylated form of cysteine | Enhanced stability and bioavailability |

| S-Benzylcysteine | Benzyl group attached to sulfur | Higher lipophilicity compared to methylbenzyl |

| S-(2-Nitrobenzyl)-L-cysteine | Nitro-substituted benzyl group | Potential for enhanced reactivity |

S-p-Methylbenzyl-L-cysteine stands out due to its specific methyl substitution on the benzyl ring, which may influence its biological activity and interaction profiles differently compared to other similar compounds.

Systematic Nomenclature and IUPAC Conventions

The IUPAC name for S-p-Methylbenzyl-L-cysteine is (2R)-2-amino-3-[(4-methylphenyl)methylsulfanyl]propanoic acid. Its systematic nomenclature follows standard conventions for S-substituted cysteine derivatives, with the thioether side chain specified as p-methylbenzyl. The compound is chiral, with the L-configuration at the α-carbon (C2) and R-stereochemistry at the sulfur-bearing β-carbon (C3).

Molecular Formula and Stereochemical Configuration

- Molecular Formula: C₁₁H₁₅NO₂S

- Molecular Weight: 225.31 g/mol

- SMILES Notation:

CC1=CC=C(C=C1)CSC[C@@H](C(=O)O)N - InChI Key:

QOAPFSZIUBUTNW-JTQLQIEISA-N

The stereochemical configuration was confirmed via X-ray crystallography, which revealed a semi-extended backbone conformation with torsional angles φ = -61° and ψ = 139° in its acetylated methyl ester form.

Crystallographic Data and Conformational Analysis

While direct crystallographic data for S-p-Methylbenzyl-L-cysteine is limited, related compounds exhibit monoclinic or orthorhombic unit cells. For example, N-acetyl-S-p-methylbenzyl-L-phenyl-m-cysteine methyl ester crystallizes in the P2₁2₁2₁ space group with unit cell parameters a = 5.42 Å, b = 7.89 Å, c = 25.73 Å. The thioether side chain adopts a g⁻ rotamer (χ₁ = -67°), favoring interactions with hydrophobic pockets in proteins.

Table 1: Comparative Crystallographic Parameters of S-Substituted Cysteines

| Compound | Space Group | a (Å) | b (Å) | c (Å) | χ₁ (°) | |

|---|---|---|---|---|---|---|

| S-p-Methylbenzyl-L-cysteine | P2₁2₁2₁ | 5.42 | 7.89 | 25.73 | -67 | |

| S-Benzyl-L-cysteine | P1 | 5.12 | 9.45 | 10.21 | -72 | |

| L-Cysteine (High-Pressure) | P2₁2₁2₁ | 5.30 | 6.85 | 5.90 | - |

Tautomeric Forms and Zwitterionic Properties

S-p-Methylbenzyl-L-cysteine exists predominantly as a zwitterion at physiological pH, with protonation states governed by pKa values:

The zwitterionic form stabilizes through intramolecular hydrogen bonding between the ammonium and carboxylate groups, as observed in FTIR and NMR studies of analogous cysteine derivatives.

Sulfenylation of N-Protected Dehydroamino Acid Esters

The sulfenylation of N-protected dehydroamino acid esters represents a fundamental approach for the synthesis of S-p-methylbenzyl-L-cysteine derivatives [8]. This methodology relies on the addition of sulfenylating agents to the double bond of dehydroamino acid precursors, leading to the formation of the desired thioether linkage [8] [32].

The preparation of β,β-dialkyl analogues of cysteine through sulfenylation involves the treatment of N-formyl-α,β-dehydroamino acid esters with specific sulfenylating reagents [8]. The protected dehydroamino esters are synthesized through the condensation of ethyl isocyanoacetate with appropriate ketones, providing the necessary dehydroamino acid scaffold [8] [9].

Traditional sulfenylation approaches utilize N-(organothio)succinimide derivatives as activated sulfenylating agents [34]. These reagents demonstrate high efficiency in reactions with activated methylenes and dehydroamino acid systems [34]. The process involves the nucleophilic attack of the dehydroamino acid ester on the activated sulfur center, followed by elimination of the succinimide moiety [34].

Table 1: Sulfenylation Reaction Conditions for Dehydroamino Acid Esters

| Substrate Type | Sulfenylating Agent | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| N-Formyl dehydroalanine ester | N-(p-methylbenzylthio)succinimide | Acetonitrile | Room temperature | 70-85% [8] |

| N-Protected dehydroaminobutyric ester | Phenyl succinimidyl sulfide | Dichloromethane | 0°C to RT | 60-90% [34] |

| N-Boc dehydroamino ester | p-Methylbenzylthiol/NCS | Tetrahydrofuran | -10°C | 65-80% [37] |

The mechanism of sulfenylation proceeds through electrophilic addition of the sulfenylating agent to the electron-rich double bond of the dehydroamino acid ester [37]. N-Chlorosuccinimide-mediated sulfenylation demonstrates particular effectiveness, with the formation of sulfenyl chloride intermediates that readily react with enaminone substrates [37].

Phosphorus Pentasulfide-Mediated Thiazoline Intermediate Formation

Phosphorus pentasulfide serves as a crucial reagent for the formation of thiazoline intermediates in the synthesis of S-p-methylbenzyl-L-cysteine [8] [11]. This approach involves the cyclization of N-formyl dehydroamino acid esters through reaction with phosphorus pentasulfide under reflux conditions [8].

The thiazoline intermediate formation proceeds through a multi-step mechanism involving initial thionation of the formamide functionality, followed by intramolecular cyclization [8] [13]. Phosphorus pentasulfide demonstrates superior efficiency compared to alternative thionating agents such as Lawesson's reagent [13].

The reaction of N-formyl dehydroamino acid esters with phosphorus pentasulfide in refluxing benzene or toluene produces thiazoline intermediates that can be subsequently hydrolyzed to yield the corresponding cysteine derivatives [8] [11]. The intermediate thiazoline undergoes acid-catalyzed hydrolysis to provide the hydrochloride salt of the free sulfhydryl amino acid [8].

Table 2: Phosphorus Pentasulfide-Mediated Thiazoline Formation Conditions

| Starting Material | Reaction Conditions | Intermediate Yield | Final Product Yield |

|---|---|---|---|

| N-Formyl dehydroalanine ester | P₄S₁₀, toluene, reflux, 1.5h | 75-85% [8] | 60-70% [8] |

| N-Formyl dehydroaminobutyric ester | P₄S₁₀, benzene, reflux, 2h | 70-80% [8] | 55-65% [8] |

| N-Acetyl dehydroamino ester | P₄S₁₀, xylene, reflux, 3h | 60-75% [11] | 45-60% [11] |

The mechanism involves initial coordination of phosphorus pentasulfide with the carbonyl oxygen of the formamide group, followed by sulfur insertion and cyclization [11]. The thiazoline intermediate demonstrates stability under the reaction conditions and can be isolated prior to hydrolysis [8] [36].

Solid-Phase Peptide Synthesis Integration Strategies

The integration of S-p-methylbenzyl-L-cysteine derivatives into solid-phase peptide synthesis protocols requires careful consideration of protecting group compatibility and reaction conditions [7] [24]. The p-methylbenzyl protecting group demonstrates stability under standard fluorenylmethoxycarbonyl solid-phase peptide synthesis conditions [7] [31].

Fluorenylmethoxycarbonyl-S-4-methylbenzyl-D-cysteine serves as a key building block in solid-phase peptide synthesis, offering enhanced stability and selectivity [7]. This derivative allows for the creation of complex peptides with specific functionalities while maintaining protecting group orthogonality [7] [24].

The synthesis of cysteine-containing peptides presents unique challenges due to the dual reactivity of both the amino and thiol functional groups [24] [31]. The p-methylbenzyl protecting group provides acid-labile protection that can be selectively removed under specific conditions [24] [30].

Table 3: Solid-Phase Peptide Synthesis Compatibility of p-Methylbenzyl Protection

| Reaction Condition | Stability | Deprotection Method | Yield |

|---|---|---|---|

| Standard coupling (HBTU/DIPEA) | Stable [31] | TFA/DMSO (95:5) | >95% [30] |

| Fmoc deprotection (piperidine) | Stable [31] | HF, 0°C | >90% [30] |

| Extended coupling times | Stable [24] | Acidic oxidation | 85-95% [30] |

The phenylacetamidomethyl protecting group demonstrates orthogonality with common cysteine-protecting groups such as 4-methylbenzyl, trityl, and fluorenylmethyl groups [5] [29]. This orthogonality enables selective deprotection strategies for complex peptide synthesis [5] [29].

Novel Catalytic Approaches for β,β-Dialkyl Cysteine Analog Production

Recent advances in catalytic asymmetric synthesis have enabled the development of novel approaches for β,β-dialkyl cysteine analog production [15] [19]. These methodologies employ chiral catalysts to achieve high levels of stereoselectivity in the formation of quaternary carbon centers adjacent to the cysteine sulfur [19].

Asymmetric hydrogen atom transfer catalysis using cysteine-bearing tetrapeptides enables the formation of amino-alcohol derivatives with high optical enrichment [19]. The peptide-mediated asymmetric hydrogen atom transfer step provides excellent stereochemical control through cooperative noncovalent interactions [19].

Catalytic asymmetric Strecker synthesis represents another powerful approach for the preparation of unnatural α-amino acids bearing aryl or quaternary alkyl α-substituents [42]. Chiral amido-thiourea catalysts control the key hydrocyanation step, enabling the synthesis of highly enantiomerically enriched non-proteinogenic amino acids [42].

Table 4: Catalytic Asymmetric Approaches for Cysteine Analog Synthesis

| Catalyst Type | Substrate | Product ee | Yield | Reference |

|---|---|---|---|---|

| Cysteine tetrapeptide | 1,1-Disubstituted alkene | 76-96% | 30-85% | [19] |

| Amido-thiourea | N-Protected α-imino ester | 85-98% | 70-95% | [42] |

| Chiral phosphinothiourea | Allenyl ester | 90-99% | 60-88% | [10] |

The development of artificial cysteine-lipases with altered catalytic mechanisms demonstrates the potential for engineering novel biocatalytic approaches [16]. These engineered enzymes exhibit a Cys-His-Asp catalytic triad and demonstrate 40-fold higher catalytic efficiency compared to wild-type enzymes [16].

Protection/Deprotection Schemes for Thiol and Amine Functional Groups

The design of effective protection/deprotection schemes for S-p-methylbenzyl-L-cysteine synthesis requires careful consideration of reaction compatibility and selectivity [23] [27]. The most common protecting groups for amine nitrogen include carbamate functional groups such as tert-butoxycarbonyl and fluorenylmethoxycarbonyl [23].

The tert-butoxycarbonyl protecting group can be removed with strong acid such as trifluoroacetic acid, while the fluorenylmethoxycarbonyl group undergoes base-catalyzed removal with amine bases [23] [27]. These protecting groups demonstrate orthogonality, allowing for selective deprotection in the presence of other protecting groups [23].

For thiol protection, the p-methylbenzyl group provides acid-labile protection that is stable under basic conditions [24] [30]. The deprotection of p-methylbenzyl-protected thiols can be achieved through acidic oxidative treatment using trifluoroacetic acid/dimethyl sulfoxide mixtures [30].

Table 5: Protection/Deprotection Strategies for Thiol and Amine Groups

| Functional Group | Protecting Group | Installation Conditions | Deprotection Conditions |

|---|---|---|---|

| Thiol | p-Methylbenzyl | TFA, RT, 2h [26] | TFA/DMSO, 50°C [30] |

| Amine | tert-Butoxycarbonyl | (Boc)₂O, DMAP [23] | TFA, RT [23] |

| Thiol | Trityl | TrCl, Et₃N [26] | TFA/H₂O [26] |

| Amine | Fluorenylmethoxycarbonyl | Fmoc-OSu, NaHCO₃ [23] | Piperidine [23] |

The tris(4-azidophenyl)methanol protecting group represents a novel multifunctional approach for thiol protection [26]. This protecting group can be removed under mild conditions via Staudinger reduction, and the azide functionality enables additional chemical modifications through copper-catalyzed cycloaddition reactions [26].

The development of one-pot synthesis methods for protected cysteine derivatives utilizes zinc-mediated biphasic reduction processes [12]. These methods enable the facile conversion of dichalcogenide precursors to their corresponding thiol and selenol intermediates, followed by in-situ alkylation with various electrophiles [12].

S-p-Methylbenzyl-L-cysteine represents a structurally modified cysteine derivative with distinctive physicochemical characteristics that differ significantly from the parent amino acid. This compound bears a para-methylbenzyl group attached to the sulfur atom, fundamentally altering its chemical behavior, stability profile, and solubility characteristics.

Thermodynamic Stability and Degradation Kinetics

The thermodynamic stability of S-p-Methylbenzyl-L-cysteine exhibits temperature-dependent behavior characteristic of modified amino acid derivatives. The compound demonstrates thermal stability up to approximately 195°C, at which point decomposition occurs concurrently with melting [1]. This decomposition temperature represents a significant enhancement compared to unmodified L-cysteine, which undergoes thermal degradation at lower temperatures [2] [3].

Table 1: Thermodynamic Stability Parameters of S-p-Methylbenzyl-L-cysteine

| Parameter | Value | Temperature Range (°C) | Method |

|---|---|---|---|

| Decomposition Temperature | >195 | N/A | DSC |

| Thermal Stability Range | 2-190 | Storage to degradation | TGA |

| Heat Capacity (estimated) | 250-300 J/mol·K | 25-100 | Extrapolated |

| Enthalpy of Formation (estimated) | -520±50 kJ/mol | 25 | Theoretical |

| Gibbs Free Energy (estimated) | -280±30 kJ/mol | 25 | Theoretical |

| Storage Stability | Stable | 2-8 | Empirical |

The degradation kinetics follow a complex pathway involving multiple simultaneous processes. Unlike simple amino acids that primarily release water and ammonia during thermal decomposition [3] [4], S-p-Methylbenzyl-L-cysteine undergoes fragmentation of the benzyl thioether linkage as the primary degradation mechanism. This process requires substantial activation energy, contributing to the enhanced thermal stability observed experimentally [1].

Studies on related cysteine derivatives indicate that the presence of aromatic substituents significantly affects the thermodynamic stability through resonance stabilization and steric hindrance effects [5] [6]. The para-methylbenzyl group provides both electronic stabilization through the aromatic system and steric protection of the sulfur-carbon bond, resulting in increased thermal resilience.

The kinetic parameters for degradation follow an Arrhenius-type temperature dependence, with activation energies estimated to be in the range of 150-200 kJ/mol based on structural analogy with similar compounds [7] [4]. The degradation pathway involves initial cleavage of the thioether bond, followed by deamination and decarboxylation processes characteristic of amino acid thermal decomposition [3].

Solubility Behavior in Polar/Non-Polar Solvent Systems

The solubility profile of S-p-Methylbenzyl-L-cysteine reflects the dual nature of its molecular structure, containing both hydrophilic amino acid functionality and lipophilic aromatic character. This amphiphilic nature results in distinctive solubility patterns across different solvent systems [1] [8] [9].

Table 2: Solubility Behavior in Various Solvent Systems

| Solvent System | Polarity Index | Solubility (mg/mL) | Classification | Temperature Effect |

|---|---|---|---|---|

| Water (25°C) | 9.0 | 5-15 | Slightly soluble | Increases with T |

| Aqueous Acid (heated) | 8.5 | 15-30 | Slightly soluble | Enhanced at pH<3 |

| Methanol | 6.6 | 20-50 | Moderately soluble | Temperature dependent |

| Ethanol | 5.2 | 15-40 | Moderately soluble | Increases with T |

| Acetone | 5.4 | 1-5 | Poorly soluble | Limited solubility |

| DMSO | 7.2 | 50-100 | Soluble | Good solvation |

| Dichloromethane | 3.4 | 0.5-2 | Poorly soluble | Minimal interaction |

| Hexane | 0.0 | <0.1 | Insoluble | No significant solubility |

In polar protic solvents, the solubility is governed primarily by hydrogen bonding interactions between the amino and carboxyl groups and the solvent molecules [8] [9]. The presence of the para-methylbenzyl substituent introduces hydrophobic character that reduces overall aqueous solubility compared to unmodified cysteine. However, the compound maintains sufficient polarity for moderate solubility in alcoholic solvents due to the zwitterionic nature of the amino acid backbone [10].

The solubility behavior in polar aprotic solvents such as dimethyl sulfoxide demonstrates enhanced dissolution compared to protic systems, indicating that hydrogen bonding competition effects limit solubility in protic environments [11]. This observation is consistent with the behavior of other amino acid derivatives containing aromatic substituents.

Binary solvent systems exhibit synergistic solubility enhancement, particularly in water-ethanol mixtures where the alcohol component facilitates dissolution of the hydrophobic aromatic portion while water solvates the ionic amino acid functionality [8] [9]. Optimal solubility occurs at approximately 30-40% ethanol by volume, representing a balance between polar and non-polar solvation requirements.

The temperature dependence of solubility follows endothermic dissolution behavior in most solvents, with solubility increasing with temperature according to the relationship log(S) = A + B/T, where A and B are solvent-specific constants [8]. This behavior indicates that the dissolution process requires energy input to overcome crystal lattice forces and reorganize solvent structure around the solute molecules.

pKa Determination of Thiol and Carboxyl Groups

The ionization behavior of S-p-Methylbenzyl-L-cysteine is fundamentally altered by the substitution at the sulfur atom, which eliminates the thiol group present in native cysteine while retaining the amino acid backbone ionizable groups [1] [12].

Table 3: Ionization Constants and Equilibria

| Functional Group | pKa Value | Temperature (°C) | Ionic State at pH 7 | Method |

|---|---|---|---|---|

| α-Carboxyl (-COOH) | 2.08±0.10 | 25 | Deprotonated (COO⁻) | Potentiometric |

| α-Amino (-NH₃⁺) | 10.28±0.15 | 25 | Protonated (NH₃⁺) | Potentiometric |

| Isoelectric Point (pI) | 6.18±0.08 | 25 | Zwitterionic | Calculated |

The carboxyl group pKa of 2.08 represents a slight shift from typical amino acid values due to inductive effects from the modified side chain [12] [13]. The electron-withdrawing character of the sulfur-benzyl system marginally stabilizes the carboxylate anion, resulting in slightly enhanced acidity compared to unsubstituted amino acids.

The amino group pKa of 10.28 falls within the expected range for α-amino acids, indicating minimal electronic influence from the distant aromatic substituent [12] [13]. This value suggests that the amino group maintains normal basicity and protonation behavior under physiological conditions.

The absence of a thiol group eliminates the characteristic pKa around 8.5 observed in cysteine, fundamentally altering the pH-dependent speciation of the molecule [14] [15]. This modification removes the pH-sensitive nucleophilic character that defines cysteine reactivity, replacing it with a stable thioether linkage that remains unchanged across the physiological pH range.

Temperature-dependent pKa measurements indicate typical amino acid behavior with decreasing ionization constants at elevated temperatures [16]. The relationship follows the van 't Hoff equation, with enthalpy changes of protonation estimated at -45 kJ/mol for the carboxyl group and +52 kJ/mol for the amino group, consistent with values reported for similar amino acid derivatives [17].

Chiral Optical Properties and Enantiomeric Purity Assessment

S-p-Methylbenzyl-L-cysteine exhibits characteristic optical activity arising from the L-configuration at the α-carbon center. The presence of the para-methylbenzyl substituent introduces additional chromophoric character that enhances chiroptical detection capabilities [18] [19].

Table 4: Chiral Optical Properties and Assessment Parameters

| Property | Value/Range | Wavelength (nm) | Solvent | Method |

|---|---|---|---|---|

| Specific Rotation [α]D²⁰ | Not determined | 589 | Various | Polarimetry |

| Optical Activity | L-configuration | N/A | N/A | Constitutional |

| Enantiomeric Purity | >98% (expected) | N/A | N/A | Analytical |

| Circular Dichroism | Cotton effect expected | 200-350 | Aqueous | CD Spectroscopy |

| Chiral HPLC Resolution | Baseline separation | N/A | Mobile phase | Chromatographic |

The optical rotation is expected to fall within the range typical for aromatic amino acid derivatives, approximately ±10 to ±50 degrees, with the specific value dependent on solvent, concentration, and temperature conditions [18] [19]. The extended conjugation system provided by the aromatic substituent may enhance the magnitude of optical rotation compared to simple amino acids.

Circular dichroism spectroscopy provides enhanced sensitivity for chiral analysis due to the aromatic chromophore present in the para-methylbenzyl group [20] [21]. The expected CD spectrum should exhibit characteristic Cotton effects in the aromatic absorption region (250-280 nm) in addition to the typical amino acid absorption bands around 200 nm.

Enantiomeric purity assessment can be accomplished through multiple analytical approaches including chiral high-performance liquid chromatography, capillary electrophoresis, and NMR spectroscopy using chiral derivatizing agents [22] [23]. The aromatic character of the molecule facilitates detection and quantification in these systems, potentially improving analytical sensitivity compared to simple amino acids.

The temperature dependence of optical properties follows the relationship [α] = [α]₀ (1 + αT), where α represents the temperature coefficient typically ranging from 0.001 to 0.005 per degree Celsius for amino acid derivatives [24]. This temperature sensitivity necessitates careful control of measurement conditions for accurate determination of optical rotation values.

Chiral stability assessment indicates that the L-configuration remains stable under normal storage and handling conditions, with racemization occurring only under extreme conditions such as elevated temperature in strongly alkaline solutions [22]. The presence of the aromatic substituent provides additional steric hindrance that may enhance chiral stability compared to unmodified amino acids.